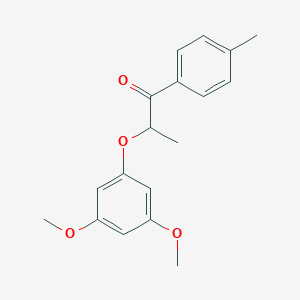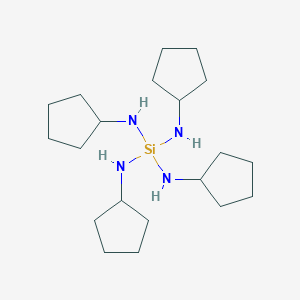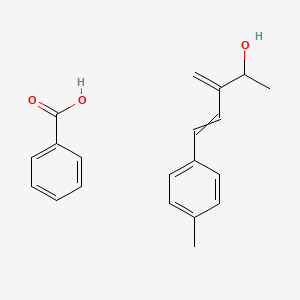
Borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester is a complex organic compound that belongs to the class of borinic acids. These compounds are known for their unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a borinic acid core with substituted phenyl and quinolinyl groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester typically involves the reaction of boronic acid derivatives with appropriate phenyl and quinolinyl reagents. Common synthetic routes include:
Suzuki Coupling Reaction: This method involves the coupling of boronic acid with halogenated phenyl and quinolinyl compounds in the presence of a palladium catalyst and a base.
Direct Esterification: This method involves the direct esterification of boronic acid with phenyl and quinolinyl alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or quinolinyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, nickel.
Major Products
Oxidation: Boronic acids, borates.
Reduction: Alcohols, reduced esters.
Substitution: Substituted phenyl or quinolinyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions, including cross-coupling and polymerization.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Bioconjugation: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Drug Development:
Medicine
Therapeutics: The compound may be explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s borinic acid core can form reversible covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Borinic acid, phenyl-, 8-quinolinyl ester
- Borinic acid, (4-methoxyphenyl)-, 8-quinolinyl ester
- Borinic acid, (3-chlorophenyl)-, 8-quinolinyl ester
Uniqueness
Borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester is unique due to the presence of both 3-chlorophenyl and 3,4-dimethoxyphenyl groups, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
873101-97-4 |
|---|---|
Formule moléculaire |
C23H19BClNO3 |
Poids moléculaire |
403.7 g/mol |
Nom IUPAC |
(3-chlorophenyl)-(3,4-dimethoxyphenyl)-quinolin-8-yloxyborane |
InChI |
InChI=1S/C23H19BClNO3/c1-27-20-12-11-18(15-22(20)28-2)24(17-8-4-9-19(25)14-17)29-21-10-3-6-16-7-5-13-26-23(16)21/h3-15H,1-2H3 |
Clé InChI |
RHLWRYCQROMJAI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)Cl)(C2=CC(=C(C=C2)OC)OC)OC3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol](/img/structure/B14185823.png)
![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)
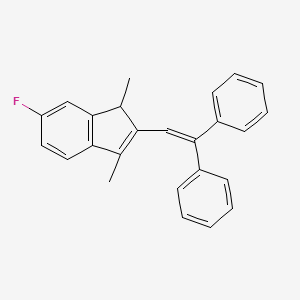
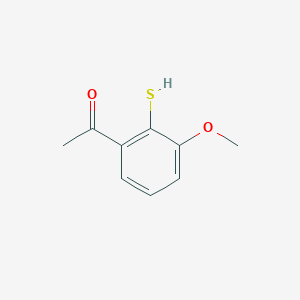


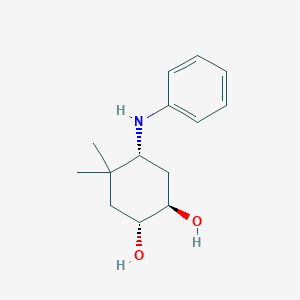
![3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL](/img/structure/B14185859.png)
